N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-15-8-4-5-9-16(15)23-17(25)10-24-12-22-18-14(11-27-19(18)20(24)26)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKNMCZJDVAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Structural Variations :
- Halogen Substitution: N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1105235-55-9) replaces the 2-chlorophenyl group with a 4-bromo-2-fluorophenyl moiety. This increases molecular weight to 458.31 g/mol and may enhance lipophilicity or alter binding kinetics due to larger halogens .
- Heterocyclic Modifications: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5) incorporates a sulfanyl bridge and a 4-methylphenyl group, which may stabilize the thienopyrimidine core via sulfur-mediated interactions .
Table 1: Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
*Melting point inferred from structurally similar compounds in .
Quinazolinone and Thiazolidinone Analogs
Key Differences :
- Core Heterocycle: Quinazolinone derivatives (e.g., N-(2-((2-chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide) replace the thienopyrimidine ring with a quinazolinone system, altering electron distribution and hydrogen-bonding capacity .
- Pharmacophore Linkage: Thiazolidinone-based compounds (e.g., N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide) introduce a thiazolidinone ring, which may enhance metabolic stability compared to the target compound’s acetamide linker .
Table 2: Comparison with Quinazolinone/Thiazolidinone Analogs
Pharmacological Implications
Biological Activity
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound belonging to the thienopyrimidine class, which is recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.86 g/mol. The compound features a thienopyrimidine core, which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. The thienopyrimidine scaffold has been shown to inhibit key enzymes involved in disease progression, particularly in cancer and inflammatory processes.
Potential Targets:
- N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) : This enzyme is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD can lead to modulation of emotional behavior and has implications in neuropharmacology .
Biological Activities
- Antimicrobial Properties : Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial activity against various pathogens. This includes efficacy against bacteria and fungi, making it a candidate for further development in treating infectious diseases .
- Anti-Cancer Activity : The compound's ability to inhibit specific enzyme pathways suggests potential anti-cancer properties. Studies have indicated that thienopyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Effects : Thienopyrimidines have also been evaluated for their anti-inflammatory properties. They may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anti-Cancer | Induces apoptosis and inhibits tumor growth | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Inhibition of NAPE-PLD
A study conducted on a library of pyrimidine derivatives, including thienopyrimidines, demonstrated that certain compounds effectively inhibited NAPE-PLD with sub-micromolar potency. This inhibition resulted in altered lipid signaling pathways that could influence emotional behaviors in animal models .
Q & A
Q. What are the optimized synthetic routes for N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how are reaction conditions tailored to maximize yield?
The synthesis involves three critical steps:
- Alkylation : A pyrimidine precursor undergoes alkylation using NaOH in DMF at 60°C for 6 hours to introduce the thieno ring .
- Cyclization : Acid-catalyzed (HCl) reflux forms the fused thieno[3,2-d]pyrimidinone core .
- Acetamide Coupling : EDCI/HOBt-mediated coupling in dichloromethane (room temperature, 12 hours) achieves 72–80% yield after column chromatography . Key parameters include anhydrous conditions, stoichiometric control, and purification via silica gel chromatography.
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- 1H NMR : Peaks at δ 12.50 (NH), 10.10 (NHCO), and 7.82 ppm (aromatic H) confirm the acetamide and aromatic moieties .
- HPLC : A C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min verifies >95% purity .
- Mass Spectrometry : HRMS (m/z [M+H]+ 344.21) aligns with theoretical values (C13H11Cl2N3O2S) .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental data in elemental analysis during compound characterization?
Discrepancies (e.g., C: 45.29% observed vs. 45.36% calculated) are resolved by:
- Repeating synthesis with rigorously dried solvents.
- Validating purity via orthogonal methods (e.g., HRMS, TGA).
- Cross-referencing with combustion analysis under controlled O2 flow .
Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this thieno[3,2-d]pyrimidine derivative?
SAR studies involve:
- Substituent Variation : Comparing analogs with fluorophenyl (IC50 = 0.8 µM) vs. chlorophenyl (IC50 = 1.2 µM) groups .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase ATP pockets .
- Pharmacophore Modeling : Highlighting hydrogen-bonding (N–H⋯N) and hydrophobic interactions .
Q. How does X-ray crystallography contribute to understanding the molecular conformation and intermolecular interactions of this compound?
Crystal structures (e.g., P21/c space group) reveal:
- Dihedral Angles : 42.25° between pyrimidine and chlorophenyl rings, influencing steric interactions .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (2.12 Å) stabilize folded conformations .
- Packing Motifs : Offset π-stacking (3.8 Å) enhances thermal stability .
Q. What strategies are recommended to enhance the solubility and stability of this compound in biological assays?
- Co-Solvents : Use DMSO stock solutions (<10% v/v) to maintain solubility .
- Salt Formation : Sodium or hydrochloride salts improve aqueous solubility.
- Lyophilization : Stabilize the compound in PBS (pH 7.4) for long-term storage .
Q. What in vitro and in silico approaches are utilized to elucidate the compound's mechanism of action against specific enzyme targets?
- Enzyme Inhibition Assays : Measure IC50 against kinases (e.g., EGFR) using ADP-Glo™ .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 120 nM) .
- Molecular Dynamics : Simulate ligand-protein interactions over 100 ns trajectories .
Q. How can reaction parameters be optimized to improve yields in challenging synthetic steps, such as the final acetamide coupling?
- Catalyst Screening : Test HATU vs. EDCI for coupling efficiency.
- Temperature Control : Maintain 0–5°C to suppress epimerization.
- Purification : Use preparative HPLC (C18, gradient elution) to isolate the product (85% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
